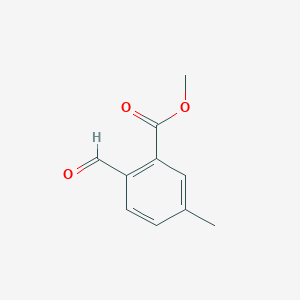

Methyl 2-formyl-5-methylbenzoate

Description

Methyl 2-formyl-5-methylbenzoate belongs to the classes of aromatic aldehydes and benzoic acid derivatives, which are foundational structures in organic chemistry. Its unique arrangement of functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in the synthesis of pharmaceuticals and other high-value materials.

Benzoic acid and its derivatives are a class of compounds characterized by a carboxyl group attached to a benzene (B151609) ring. They are naturally present in many plants and serve as intermediates in the biosynthesis of numerous secondary metabolites wikipedia.org. The salts and esters of benzoic acid, known as benzoates, are widely used as food preservatives due to their antimicrobial properties wikipedia.orgnih.govijcrt.org. In synthetic organic chemistry, the benzoic acid scaffold is a fundamental building block for a vast array of molecules, from commodity chemicals to complex pharmaceuticals wikipedia.orgpreprints.org. The reactivity of benzoic acid derivatives can be tuned by the presence of other substituents on the aromatic ring, influencing the behavior of the carboxyl group and the ring itself in various chemical reactions organic-chemistry.orgnewworldencyclopedia.org.

Aromatic aldehydes are organic compounds containing an aldehyde functional group (-CHO) directly attached to an aromatic ring fiveable.me. This class of compounds is notable for its dual reactivity: the aromatic ring can undergo electrophilic substitution reactions, while the aldehyde group is susceptible to nucleophilic attack fiveable.me. Aromatic aldehydes are crucial intermediates in the synthesis of pharmaceuticals, dyes, polymers, and fragrances fiveable.menih.gov. Their ability to participate in a multitude of reactions, such as condensations, oxidations, and reductions, makes them indispensable tools for organic chemists. The preparation of aromatic aldehydes can be challenging, and numerous methods have been developed, including the oxidation of methylaromatic substrates, formylation of arenes, and more recently, novel catalytic methods thieme-connect.comtandfonline.com.

This compound combines the key features of both these classes, possessing a benzoate (B1203000) ester and an aldehyde group on the same aromatic ring. This dual functionality allows for sequential or chemoselective reactions, providing a strategic advantage in the synthesis of complex target molecules.

The strategic importance of molecules like this compound lies in their role as versatile building blocks. The presence of both an electron-withdrawing aldehyde group and an ester group allows for a diverse range of chemical transformations. These functional groups can be selectively reacted to build molecular complexity in a controlled manner.

For instance, the isomer Methyl 2-formylbenzoate (B1231588) is recognized as a bioactive precursor for compounds with a wide array of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties researchgate.net. It is considered a significant scaffold for the discovery of new bioactive molecules and a versatile substrate for producing medical products researchgate.net. This highlights the potential of the formyl-benzoate framework in medicinal chemistry.

A closely related compound, Methyl 5-formyl-2-methoxybenzoate, serves as a key intermediate in the synthesis of peroxisome proliferator-activated receptor (PPAR) activators and PTP1B inhibitors, which are targets for metabolic diseases and diabetes chemicalbook.comhspchem.com. The synthesis of this intermediate is well-documented, indicating its importance in the pharmaceutical industry chemicalbook.comprepchem.comgoogle.com. The formyl group provides a handle for further reactions, such as the formation of imines or alkenes, while the ester can be hydrolyzed or converted to other functional groups.

The utility of this scaffold is further demonstrated by its use in multicomponent reactions. For example, Methyl 2-formylbenzoate has been used in Ugi-type multicomponent reactions to generate diverse series of heterocyclic compounds, providing access to complex and potentially biologically active scaffolds in an efficient one-pot procedure researchgate.net.

Table 1: Physical and Chemical Properties of Methyl 5-formyl-2-methylbenzoate and Related Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| Methyl 5-formyl-2-methylbenzoate | 675148-96-6 | C10H10O3 | 178.187 | Not specified | Not specified |

| Methyl 2-formylbenzoate | 4122-56-9 | C9H8O3 | 164.16 | Solid | Not specified |

| Methyl 5-formyl-2-methoxybenzoate | 78515-16-9 | C10H10O4 | 194.18 | White crystalline powder | 85-87 |

Data sourced from references hspchem.comnih.govsigmaaldrich.comguidechem.comnih.gov.

While specific historical details for this compound are not extensively documented, the evolution of research interest in this scaffold can be understood from the broader history of its parent classes: benzoic acid and aromatic aldehydes.

Benzoic acid itself has a long history, having been discovered in the 16th century through the dry distillation of gum benzoin wikipedia.orgchemeurope.com. Its structure was determined in 1832 by Justus von Liebig and Friedrich Wöhler wikipedia.orgchemeurope.com. The development of industrial synthesis methods for benzoic acid and its derivatives in the 20th century made these compounds widely available for various applications wikipedia.orgnewworldencyclopedia.orgchemeurope.com.

The synthesis of aromatic aldehydes has also seen significant evolution. Early methods often involved harsh conditions and stoichiometric reagents thieme-connect.com. Over time, more sophisticated and milder catalytic methods were developed, allowing for the synthesis of a wider range of functionalized aromatic aldehydes with greater efficiency and selectivity thieme-connect.comtandfonline.com.

The interest in bifunctional molecules like this compound likely emerged as organic synthesis became more advanced, with a growing need for complex starting materials for the construction of pharmaceuticals and other specialty chemicals. Patent literature from recent decades indicates the use of such scaffolds in the synthesis of proprietary compounds, suggesting their value in industrial research and development. For example, patents describe the synthesis of related compounds like adamantyl 4-formylbenzoate for applications in electrochemistry, showcasing the diverse applications of formyl-benzoic acid esters google.com. The development of efficient, high-yield synthetic routes, such as those described for Methyl 5-formyl-2-methoxybenzoate, further demonstrates the increasing importance of these intermediates in modern chemical manufacturing google.com.

Table 2: Illustrative Synthetic Approaches to Formyl-Benzoate Esters

| Target Compound | Starting Materials | Reagents and Conditions | Yield |

| Methyl 2-formylbenzoate | 2-Carboxybenzaldehyde, Methyl iodide | Potassium carbonate, Acetone, 56°C then room temp. | 100% |

| Methyl 5-formyl-2-methoxybenzoate | Methyl o-anisate, Hexamethylenetetramine | Trifluoroacetic acid, Reflux | ~74% (calculated from reported masses) |

| Methyl 5-formyl-2-methoxybenzoate | 5-formyl-2-hydroxybenzoic acid, Iodomethane | Potassium carbonate, Dimethylformamide, Room temp. | 79% |

Data sourced from references chemicalbook.comprepchem.comchemicalbook.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-formyl-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7-3-4-8(6-11)9(5-7)10(12)13-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVONXOCJZZEKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Formyl 5 Methylbenzoate

Retrosynthetic Analysis and Key Disconnections for Methyl 2-formyl-5-methylbenzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the ester and the formyl group.

Introducing a formyl (aldehyde) group onto an aromatic ring can be achieved through several classic reactions. In a retrosynthetic sense, this involves a disconnection of the carbon-carbon bond between the aromatic ring and the aldehyde carbon. Key strategies for this transformation include:

The Vilsmeier-Haack Reaction : This method uses a phosphorus oxychloride and a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) to formylate electron-rich aromatic rings. The reaction proceeds via an electrophilic aromatic substitution mechanism. youtube.com

The Gattermann-Koch Reaction : This approach employs carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride and cuprous chloride. It is typically suitable for simple aromatic hydrocarbons like toluene. youtube.com

The Duff Reaction : This reaction uses hexamethylenetetramine (urotropine) as the formylating agent, usually in an acidic medium like trifluoroacetic acid or methanesulfonic acid. It is effective for activated phenols and certain other electron-rich arenes. youtube.comprepchem.comgoogle.com

Oxidation of a Methyl Group : An alternative is the oxidation of a methyl group on a precursor like 2,4-dimethylbenzoate. However, controlling the oxidation to stop at the aldehyde stage without proceeding to the carboxylic acid can be challenging.

When planning the synthesis, the electronic effects of the substituents already on the ring are crucial. A methyl group is activating and ortho-, para-directing, while a methyl ester group is deactivating and meta-directing. The position of the formyl group in the target molecule (ortho to the ester, para to the methyl) suggests a complex interplay of these directing effects.

The methyl ester group can be disconnected via a carbon-oxygen bond, leading back to the corresponding carboxylic acid, 2-formyl-5-methylbenzoic acid. aobchem.comsigmaaldrich.com The forward reaction is a standard esterification.

Fischer Esterification : This involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst (e.g., sulfuric acid). youtube.com

Alkylation of a Carboxylate : An alternative is the reaction of the sodium or potassium salt of the carboxylic acid with an alkylating agent like methyl iodide or dimethyl sulfate. prepchem.comchemicalbook.com

Forward Synthesis Strategies for this compound

Based on the retrosynthetic analysis, several forward synthesis pathways can be devised, starting from different precursors.

Starting from a simple, readily available aromatic hydrocarbon like p-xylene (B151628) is theoretically possible. This would involve a sequence of oxidation of one methyl group to a carboxylic acid, followed by esterification, and finally formylation. However, achieving the required regioselectivity for the formylation step would be challenging due to the competing directing effects of the existing methyl and ester groups.

A more controlled and widely practiced approach involves the functionalization of a pre-existing benzoate (B1203000) derivative. This strategy prioritizes establishing the ester functionality early in the sequence. For instance, starting with 3-methylbenzoic acid, one could perform an esterification to yield methyl 3-methylbenzoate. The subsequent introduction of the formyl group would then need to be directed to the position ortho to the ester and para to the methyl group.

A notable industrial synthesis for the related compound methyl 5-formyl-2-methoxybenzoate starts with methyl 2-methoxybenzoate (B1232891), which is then formylated. google.com This highlights the viability of formylating an existing ester.

Table 1: Synthesis of Benzoate Derivatives

| Product | Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 2-formylbenzoate (B1231588) | 2-Formylbenzoic acid | Methyl iodide, Potassium carbonate | Dimethylformamide, room temp. | ~45% (calculated from grams) | prepchem.com |

| Methyl 2-methoxybenzoate | Salicylic acid | Dimethyl sulfate, Potassium carbonate | Acetone, 50-60°C | Not specified | google.com |

| Methyl benzoate | Benzoic acid | Methanol, Sulfuric acid | Reflux | Not specified in abstract | youtube.comnih.gov |

Achieving the correct substitution pattern is the primary challenge in synthesizing this compound. The formylation of a substituted benzene (B151609) ring is highly dependent on the electronic nature of the substituents.

One effective method for formylation is the Duff reaction or a related procedure using urotropine (hexamethylenetetramine). In a synthesis of methyl 5-formyl-2-methoxybenzoate, the formylation of methyl 2-methoxybenzoate was achieved using urotropine in methanesulfonic acid, resulting in a high yield of 94%. google.com A similar procedure using trifluoroacetic acid as the solvent has also been reported. prepchem.com This suggests that starting with a suitable methyl methylbenzoate isomer and applying a urotropine-based formylation could be a viable route to the target molecule.

Table 2: Formylation of Benzoate Derivatives

| Product | Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 5-formyl-2-methoxybenzoate | Methyl 2-methoxybenzoate | Urotropine, Methanesulfonic acid | Heat to 90°C, 16 hours | 94% | google.com |

| Methyl 5-formyl-2-methoxybenzoate | Methyl o-anisate | Hexamethylenetetramine, Trifluoroacetic acid | Reflux, 2 hours | ~75% (calculated from grams) | prepchem.com |

The choice of starting material is critical for regioselectivity. For the target compound, this compound, an ideal precursor would be methyl 3-methylbenzoate. The methyl group at position 3 would direct an incoming electrophile (the formylating agent) to the ortho and para positions (2, 4, and 6). The ester group at position 1 would direct to the meta positions (3 and 5). The desired product has the formyl group at position 2. This position is ortho to the methyl group and ortho to the ester group. The combined directing effects make this a synthetically accessible, albeit potentially competitive, transformation. Careful optimization of reaction conditions would be necessary to favor the desired isomer over other possibilities.

Modern Catalyst-Driven Syntheses of this compound

The evolution of synthetic organic chemistry has led to the development of sophisticated catalyst-driven methods for the synthesis of complex molecules like this compound. These modern techniques offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions compared to classical stoichiometric approaches.

Transition Metal Catalysis in Aromatic Functionalization

Transition metal catalysts are pivotal in the functionalization of aromatic rings, enabling the direct introduction of functional groups with high precision. While specific examples for the direct synthesis of this compound using this method are not extensively documented in the provided results, the principles of transition metal-catalyzed C-H functionalization are highly relevant. For instance, iron-based catalysts have been utilized for the regioselective C-H alkylation of indole (B1671886) derivatives, showcasing the potential of abundant 3d transition metals in such transformations. researchgate.net These catalysts can facilitate the introduction of a formyl group or a precursor group onto the benzene ring, which can then be converted to the target molecule. The development of such catalytic systems is a key area of research for accessing structurally diverse molecules. researchgate.net

Organocatalytic Approaches to Formyl-Substituted Benzoates

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. These small organic molecules can catalyze a wide array of chemical transformations with high enantioselectivity. rsc.orgnih.gov A notable strategy involves the organocatalytic formylation of boronic acids using glyoxylic acid. researchgate.net This method allows for the direct introduction of a formyl group onto an aromatic ring under mild conditions. researchgate.net While a direct application to this compound is not explicitly detailed, this approach highlights a viable pathway where a suitably substituted boronic acid could be formylated to yield the desired product. The use of cinchona alkaloid-based catalysts, for instance, has been successful in the enantioselective synthesis of related benzoxaboroles. rsc.orgresearchgate.net

Green Chemistry and Sustainable Synthetic Approaches for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance sustainability. researchgate.net This includes the use of environmentally benign solvents, reducing waste, and improving atom economy.

Solvent-Free and Aqueous Medium Syntheses

Performing reactions in the absence of traditional organic solvents or in aqueous media is a cornerstone of green chemistry. Solvent-free synthesis, often assisted by techniques like mechanochemistry (high-energy ball-milling), can lead to the formation of products without the need for hazardous solvents. nih.gov While a specific solvent-free synthesis for this compound is not described, the general methodology holds promise. Aqueous synthesis is another green alternative. For example, the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate utilizes a solvent and a catalyst, but the focus on avoiding environmentally contaminating "three wastes" points towards greener industrial processes. google.com

Atom Economy and Waste Reduction in this compound Production

Atom economy is a critical metric for evaluating the efficiency of a chemical reaction, measuring the proportion of reactant atoms that are incorporated into the desired product. scranton.eduprimescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are considered more environmentally friendly as they generate less waste. primescholars.comyoutube.com In contrast, substitution and elimination reactions often have lower atom economies. primescholars.comyoutube.com For the synthesis of this compound, choosing a synthetic route that maximizes atom economy is crucial for sustainable production. For example, assessing the atom economy of different methylating agents shows that methanol and dimethyl carbonate can be more favorable than methyl iodide or dimethyl sulfate. researchgate.net The E-factor, which measures the amount of waste produced per kilogram of product, is another important metric for assessing the environmental impact of a synthesis. researchgate.net

Chemo- and Regioselectivity Considerations in this compound Synthesis

Achieving the correct chemo- and regioselectivity is a fundamental challenge in the synthesis of substituted aromatic compounds like this compound.

The synthesis often involves multiple functional groups that can react under the same conditions. For example, in the synthesis of related formyl-substituted benzoates, selective reactions are crucial. One documented synthesis of a related compound, methyl 5-formyl-2-methoxybenzoate, involves the formylation of methyl o-anisate using hexamethylenetetramine in trifluoroacetic acid. prepchem.com Another method describes the preparation of methyl 5-formyl-2-methoxybenzoate from methyl 2-methoxybenzoate and urotropine in methanesulfonic acid, achieving a high yield. google.com These examples underscore the importance of choosing the right reagents and reaction conditions to direct the reaction to the desired isomer.

The directing effects of the existing substituents on the benzene ring (the methyl and methyl ester groups) play a crucial role in determining the position of the incoming formyl group. The interplay of these electronic and steric effects must be carefully considered to achieve the desired 2-formyl-5-methyl substitution pattern.

Reactivity and Chemical Transformations of Methyl 2 Formyl 5 Methylbenzoate

Reactivity of the Aldehyde Moiety in Methyl 2-formyl-5-methylbenzoate

The formyl group, an aromatic aldehyde, is a primary site for nucleophilic attack and oxidation-reduction reactions.

The aldehyde functional group readily undergoes nucleophilic addition. A prominent example of this is the Wittig reaction, which converts aldehydes or ketones into alkenes through a reaction with a triphenyl phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.org This reaction is highly valuable in organic synthesis because it forms the double bond at a specific, predetermined location. libretexts.org The mechanism proceeds through the formation of a betaine (B1666868) intermediate and a subsequent four-membered oxaphosphetane ring, which then fragments to yield the final alkene and triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com The stereochemistry of the resulting alkene (E or Z isomer) is dependent on the nature of the ylide used. wikipedia.orgorganic-chemistry.org

Another key nucleophilic addition is the Aldol (B89426) condensation, where an enolate ion reacts with the carbonyl group. While specific examples involving this compound are not detailed in the provided literature, the general mechanism involves the attack of the enolate on the aldehyde's electrophilic carbonyl carbon, followed by protonation to form an aldol addition product. This can subsequently undergo dehydration to yield an α,β-unsaturated carbonyl compound.

| Reaction Type | Reagent(s) | Product Type | Key Features |

|---|---|---|---|

| Wittig Reaction | Triphenyl phosphonium ylide (Ph₃P=CHR) | Alkene | Forms a C=C double bond at a fixed position. wikipedia.orglibretexts.org Stereoselectivity (E/Z) depends on ylide structure. organic-chemistry.org |

| Aldol Condensation | Enolate (from an aldehyde or ketone) | β-Hydroxy aldehyde/ketone (can dehydrate to α,β-unsaturated carbonyl) | Forms a new carbon-carbon bond. |

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can effectively convert the formyl group into a carboxylic acid, yielding 2-carboxy-5-methylbenzoic acid methyl ester.

Reduction: The formyl group is selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction would transform this compound into Methyl 2-(hydroxymethyl)-5-methylbenzoate. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the aldehyde, but would simultaneously reduce the ester group as well. libretexts.orgdoubtnut.com The selective hydrogenation of aromatic esters to aldehydes can be a green chemistry route, though over-hydrogenation can lead to by-products like benzyl (B1604629) alcohol. mdpi.com

| Transformation | Reagent | Product |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) or Chromic acid (H₂CrO₄) | 2-carboxy-5-methylbenzoic acid methyl ester |

| Reduction (Selective) | Sodium borohydride (NaBH₄) | Methyl 2-(hydroxymethyl)-5-methylbenzoate |

The aldehyde functionality serves as a precursor for the synthesis of various nitrogen-containing derivatives.

Imines (Schiff Bases): These are formed through the reaction of the aldehyde with a primary amine.

Oximes: The reaction of an aldehyde with hydroxylamine, often using its hydrochloride salt in the presence of a base, yields an oxime. arpgweb.com These reactions are typically performed in a polar solvent like ethanol (B145695). arpgweb.com The synthesis can be efficient and produce high yields. mdpi.com

Hydrazones: These are synthesized via a condensation reaction between the aldehyde and a hydrazine (B178648), such as hydrazine hydrate (B1144303) or a substituted hydrazine. nih.govnih.gov This reaction is a standard method for preparing acylhydrazones, which possess a –CO–NH–N=CH– moiety. nih.gov

Transformations Involving the Ester Functionality in this compound

The methyl ester group is susceptible to nucleophilic acyl substitution and reduction.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-formyl-5-methylbenzoic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often accomplished by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH). psu.educhemspider.com High-temperature water can also promote the hydrolysis of methyl benzoates. psu.edu

Transesterification: This process involves converting one ester into another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. For example, reacting this compound with ethanol would yield Ethyl 2-formyl-5-methylbenzoate.

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Hydrolysis (Saponification) | NaOH (aq), Heat | 2-formyl-5-methylbenzoic acid |

| Transesterification | Ethanol (EtOH), Acid or Base catalyst | Ethyl 2-formyl-5-methylbenzoate |

The ester group can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing both the ester and the aldehyde functionalities. libretexts.orgdoubtnut.com The reaction of this compound with LiAlH₄ would result in the formation of (2-(hydroxymethyl)-5-methylphenyl)methanol. Milder reagents like sodium borohydride are generally not strong enough to reduce the ester group. libretexts.orgdoubtnut.com A sequence involving formylation and subsequent reduction can be a method for the chemoselective deoxygenation of benzylic alcohols. d-nb.info

Aromatic Ring Functionalization of this compound

The functionalization of the aromatic ring of this compound is influenced by the directing effects of its three substituents: the formyl group (-CHO), the methyl ester group (-COOCH₃), and the methyl group (-CH₃). The formyl and methyl ester groups are electron-withdrawing and are meta-directing deactivators. The methyl group is an electron-donating group and is an ortho-, para-directing activator.

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

In electrophilic aromatic substitution reactions, the position of the incoming electrophile is determined by the combined electronic effects of the existing substituents. For this compound, the directing effects are as follows:

-CHO (at C2): Meta-directing (to C4 and C6). Deactivating.

-COOCH₃ (at C1): Meta-directing (to C3 and C5). Deactivating.

-CH₃ (at C5): Ortho-, para-directing (to C2, C4, C6). Activating.

The positions on the ring are C3, C4, and C6. The C4 and C6 positions are activated by the methyl group and deactivated by the formyl and ester groups. The C3 position is deactivated by all three groups. Therefore, substitution is most likely to occur at the C4 and C6 positions, with the precise outcome depending on the specific reaction conditions. No published studies detailing the specific outcomes of nitration or halogenation for this compound were found.

Metalation and Cross-Coupling Reactions (e.g., Suzuki, Heck)

While specific examples for this compound are not available, its structure suggests potential for metalation and cross-coupling reactions. These reactions typically require a halide or triflate group on the aromatic ring, which this compound lacks. However, C-H activation methodologies could potentially be employed.

Cross-coupling reactions like the Suzuki and Heck reactions are powerful tools for forming carbon-carbon bonds. A derivative of this compound, such as a halogenated version, would be a suitable substrate for such transformations. For instance, if a bromo or iodo group were introduced onto the aromatic ring, it could readily participate in palladium-catalyzed cross-coupling reactions.

Cyclization and Rearrangement Reactions Involving this compound as a Substrate

The presence of both a formyl group and a methyl ester group on the aromatic ring provides opportunities for intramolecular cyclization reactions. Depending on the reaction conditions and reagents, various heterocyclic systems could potentially be synthesized. For example, reductive amination of the formyl group followed by intramolecular amide formation with the ester could lead to the formation of a lactam. However, no specific research detailing such cyclization or rearrangement reactions for this substrate could be located.

Stereoselective Reactions with this compound as a Precursor

The aldehyde functional group in this compound is a key site for stereoselective transformations. It can be a prochiral center, allowing for the enantioselective or diastereoselective addition of nucleophiles to form chiral secondary alcohols.

Possible stereoselective reactions include:

Asymmetric reduction: Using chiral reducing agents to produce a chiral alcohol.

Asymmetric alkylation or arylation: Addition of organometallic reagents in the presence of a chiral catalyst or ligand.

These transformations would yield chiral building blocks valuable in organic synthesis. Despite this potential, no published studies were found that utilize this compound as a precursor in stereoselective reactions.

Advanced Structural Elucidation and Computational Studies of Methyl 2 Formyl 5 Methylbenzoate

Elucidation of Reaction Mechanisms and Intermediates via Advanced Spectroscopic Techniques

Advanced spectroscopic methods are indispensable tools for probing the transient species and complex molecular arrangements that occur during chemical reactions involving Methyl 2-formyl-5-methylbenzoate. These techniques provide detailed insights into reaction pathways and the dynamics of functional groups.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Adducts

While specific multidimensional NMR studies on complex adducts of this compound are not extensively documented in publicly available literature, the application of techniques such as 2D HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy to substituted methyl benzoates provides a strong framework for understanding its potential interactions. researchgate.netchegg.com For instance, the 1H and 13C NMR spectra of methyl benzoate (B1203000) and its substituted analogs have been thoroughly analyzed. chegg.comresearchgate.netchemicalbook.comupenn.edu These studies reveal that the chemical shifts of the aromatic protons and carbons are sensitive to the nature and position of substituents.

In a hypothetical reaction scenario where this compound forms an adduct, 2D NMR techniques would be pivotal. HSQC would allow for the direct correlation of proton and carbon signals, confirming the connectivity within the molecule. HMBC, on the other hand, would reveal long-range couplings (typically 2-4 bonds), which are instrumental in identifying the points of attachment between the benzoate derivative and another reactant, thus elucidating the structure of the resulting adduct. The analysis of coupling constants and chemical shift perturbations upon adduct formation would provide critical information about the conformational changes and electronic redistribution within the molecule.

Table 1: Predicted 1H and 13C NMR Chemical Shift Ranges for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 125 - 140 |

| Formyl CH | 9.5 - 10.5 | 190 - 195 |

| Methyl (Aromatic) | 2.3 - 2.6 | 20 - 25 |

| Methyl (Ester) | 3.8 - 4.0 | 50 - 55 |

| Carbonyl (Ester) | - | 165 - 170 |

| Aromatic C (quaternary) | - | 130 - 150 |

Note: These are estimated ranges based on data from similar substituted methyl benzoates and benzaldehydes.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for elucidating reaction mechanisms by providing precise mass measurements of reactants, intermediates, and products, allowing for the determination of their elemental compositions. Studies on the fragmentation of related compounds like methyl benzoate and substituted benzaldehydes offer significant insights into the potential mechanistic pathways of this compound.

For example, the fragmentation of benzaldehyde (B42025) upon electron impact ionization often involves the loss of a hydrogen atom (M-1) to form a stable acylium ion, or the loss of the formyl group (M-29). docbrown.infomiamioh.edulibretexts.org Similarly, protonated methyl benzoate has been shown to fragment via distinct pathways, including the elimination of benzene (B151609) or methanol (B129727). nih.govrsc.org These fragmentation patterns are crucial for identifying unknown products and intermediates in a reaction mixture. By analyzing the exact masses of the fragments, chemists can deduce the sequence of bond-breaking and bond-forming events, thereby reconstructing the reaction mechanism. For instance, in a reaction involving the formyl group of this compound, HRMS could be used to detect the formation of specific intermediates, such as an acetal (B89532) or a Schiff base, by identifying their unique molecular formulas.

Table 2: Common Fragmentation Patterns in Mass Spectrometry of Related Compounds

| Compound Type | Common Fragments | m/z |

| Aromatic Aldehydes | [M-H]+ | M-1 |

| [M-CHO]+ | M-29 | |

| [C6H5]+ | 77 | |

| Methyl Benzoates | [M-OCH3]+ | M-31 |

| [M-COOCH3]+ | M-59 | |

| [C6H5CO]+ | 105 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment. researchgate.net The vibrational frequencies of the carbonyl groups (both the ester and the aldehyde) and the C-O stretches in this compound are particularly informative.

Studies on substituted benzoates and benzaldehydes have shown that the positions of the C=O stretching bands are sensitive to the electronic effects of the substituents on the aromatic ring. docbrown.infonih.gov For this compound, one would expect to observe distinct stretching frequencies for the ester and aldehyde carbonyl groups. The ester carbonyl typically appears in the range of 1725-1705 cm-1, while the aldehyde carbonyl is expected around 1700-1680 cm-1. The position and intensity of these bands can shift upon reaction or complexation, providing insight into the involvement of these functional groups in chemical transformations. For example, hydrogen bonding to one of the carbonyl oxygens would lead to a red shift (lower frequency) of the corresponding stretching vibration. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for studying the aromatic ring vibrations and the methyl group C-H stretches. researchgate.net

Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm-1) |

| Aldehyde C=O | Stretch | 1700 - 1680 |

| Ester C=O | Stretch | 1725 - 1705 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-O (Ester) | Stretch | 1300 - 1100 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

X-ray Crystallographic Analysis of this compound and its Co-crystals

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a solid-state, including bond lengths, bond angles, and intermolecular interactions.

Conformational Analysis and Intermolecular Interactions in Solid State

Co-crystallization Strategies for Enhanced Structural Understanding

Co-crystallization is a powerful technique in crystal engineering used to form multicomponent crystalline solids, which can provide a deeper understanding of intermolecular interactions and can modify the physicochemical properties of the parent compound. nih.govrsc.orgrsc.org For this compound, co-crystallization with suitable co-formers could be employed to systematically study the hydrogen bonding capabilities of its formyl and ester carbonyl groups.

Strategies for forming co-crystals often involve selecting co-formers that can form robust and predictable hydrogen bonds with the target molecule. researchgate.net For instance, co-crystallizing this compound with compounds containing strong hydrogen bond donors, such as carboxylic acids or phenols, could lead to the formation of well-defined supramolecular synthons. mdpi.com The resulting co-crystals could then be analyzed by X-ray diffraction to reveal the preferred hydrogen bonding patterns and the conformational adaptations of the this compound molecule in different chemical environments. This approach not only aids in a more profound structural understanding but also opens avenues for designing materials with tailored properties.

Quantum Chemical Calculations on this compound

Quantum chemical calculations are powerful tools for elucidating the molecular structure and electronic properties of chemical compounds. For a molecule like this compound, these methods offer a microscopic perspective on its behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties. researchgate.net DFT calculations, often using hybrid functionals like B3LYP, can determine optimized molecular structures by finding the lowest energy conformation. nih.gov

For aromatic compounds similar to this compound, DFT is used to calculate key electronic and structural parameters. These calculations reveal the distribution of electron density and help identify regions susceptible to electrophilic or nucleophilic attack. epstem.net The molecular electrostatic potential (MEP), for instance, maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge. Negative regions (typically red or yellow) are prone to electrophilic attack, while positive regions (blue) indicate sites for nucleophilic reactivity. epstem.net

Key parameters derived from DFT calculations include bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. nih.gov Furthermore, global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT for a Related Benzimidazole Compound

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | - | Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. |

| LUMO Energy | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. |

| Energy Gap (ΔE) | 4.9266 | Difference between LUMO and HOMO energies; indicates chemical stability. nih.gov |

| Ionization Potential (I) | - | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | - | The energy released when an electron is added to the molecule. |

| Global Hardness (η) | - | Resistance of the chemical potential to change with respect to the number of electrons. |

| Electronegativity (χ) | - | The power of an atom in a molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | - | A measure of the energy lowering of a system when it accepts electrons. |

Data is for 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, presented for illustrative purposes. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital that acts as an electron donor (nucleophile), while the LUMO is the electron acceptor (electrophile). libretexts.org The energy and symmetry of these frontier orbitals are crucial for predicting the feasibility and stereochemistry of chemical reactions, such as cycloadditions and electrocyclic reactions. wikipedia.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter derived from FMO analysis. A large gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov In the context of this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack, respectively, thereby guiding the prediction of reaction pathways. For example, in many organic molecules, the HOMO is often located on electron-rich aromatic rings or heteroatoms, while the LUMO may be centered on electron-withdrawing groups. nih.gov

Molecular Dynamics Simulations for this compound Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior and intermolecular interactions of substances like this compound in various environments, such as in solution. academie-sciences.fr

These simulations are particularly useful for understanding how molecules interact with each other and with solvent molecules. Key insights can be gained by analyzing radial distribution functions (RDFs), which describe the probability of finding a particle at a certain distance from another reference particle. academie-sciences.fr Sharp peaks in an RDF plot at short distances indicate strong, specific interactions, such as hydrogen bonding, which can be critical in processes like crystallization and self-assembly. academie-sciences.fr

For a compound like this compound, MD simulations could elucidate the nature of its intermolecular forces, including van der Waals forces, dipole-dipole interactions, and potential hydrogen bonds involving the formyl and ester oxygen atoms. Understanding these interactions is crucial for predicting physical properties like solubility, melting point, and polymorphic behavior. A study on mefenamic acid, for example, used MD simulations to identify the specific hydrogen bonding motifs responsible for the formation of a particular crystal polymorph in a given solvent. academie-sciences.fr

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole |

Strategic Applications of Methyl 2 Formyl 5 Methylbenzoate in Complex Organic Synthesis

Methyl 2-formyl-5-methylbenzoate as a Precursor for Heterocyclic Compound Synthesis

The presence of ortho-positioned aldehyde and ester functionalities makes this compound an ideal starting material for the construction of various heterocyclic rings through condensation and cyclization reactions.

While specific examples of the synthesis of quinoline (B57606) and indole (B1671886) derivatives directly from this compound are not extensively documented in readily available literature, the general reactivity of ortho-formyl benzoates lends itself to such transformations. For instance, the Friedländer annulation, a well-established method for quinoline synthesis, involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. Analogously, the aldehyde group of this compound could potentially react with suitable nitrogen-containing nucleophiles, followed by intramolecular cyclization involving the ester group, to form nitrogen-containing heterocyclic systems. The development of synthetic methods for nitrogen-containing heterocycles is an active area of research due to their prevalence in pharmaceuticals and functional materials. dss.go.th

The synthesis of oxygen-containing heterocycles, such as furan (B31954) and pyran derivatives, often involves reactions that could theoretically utilize a molecule like this compound. For example, the synthesis of furan derivatives can be achieved through various cascade reactions. While direct synthesis from this compound is not prominently reported, its functional groups are amenable to reactions that could lead to the formation of an oxygen-containing ring. For example, reactions involving the aldehyde group with a suitable carbon nucleophile, followed by lactonization with the methyl ester, could be a plausible, though not widely documented, route to certain lactones or other oxygen heterocycles.

Utilization of this compound in Natural Product Synthesis

This compound and its isomers have been identified as products from the ozonation of polycyclic aromatic hydrocarbons, indicating their presence as transformation products in environmental systems. Although its direct use as a starting material in the total synthesis of complex natural products is not a common theme in the reviewed literature, its structural motifs are present in some natural products. The development of synthetic routes to and from such building blocks is crucial for accessing these complex molecules.

This compound as a Scaffold for Complex Organic Molecule Assembly

The concept of using defined molecular scaffolds is a growing theme in chemistry for the creation of functional molecules by joining multiple organic building blocks. This compound, with its two distinct and reactive functional groups, can be considered a valuable scaffold. This allows for the sequential or orthogonal derivatization of the aldehyde and ester groups, enabling the construction of more complex molecules in a controlled manner. The rigid benzene (B151609) ring provides a defined spatial arrangement for the appended functionalities. This approach is fundamental in fields ranging from medicinal chemistry to materials science, where the precise three-dimensional arrangement of functional groups is critical for activity.

Derivatization Strategies for Expanding the Chemical Space around this compound

The dual functionality of this compound provides a platform for extensive derivatization, allowing for the exploration of a broad chemical space around this core structure. The aldehyde can undergo a wide range of reactions, including reductive amination, Wittig reactions, and aldol (B89426) condensations, to introduce diverse substituents. Simultaneously or sequentially, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions.

The potential for varied derivatization at two distinct points makes this compound a suitable candidate for the construction of chemical libraries. Combinatorial chemistry approaches, where different building blocks are systematically introduced at the aldehyde and ester positions, could rapidly generate a large number of structurally related compounds. Such libraries are invaluable in drug discovery and materials science for the high-throughput screening of biological activity or material properties. While specific, large-scale combinatorial libraries based on this compound are not widely reported in the examined literature, its structure is well-suited for such applications.

Biological Activity and Mechanistic Studies of Methyl 2 Formyl 5 Methylbenzoate Derivatives in Vitro and in Silico Focus

Exploration of Structure-Activity Relationships (SAR) for Methyl 2-formyl-5-methylbenzoate Analogues

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR analyses have provided valuable insights into how structural modifications influence their biological effects.

The position and nature of substituents on the benzene (B151609) ring play a pivotal role in determining the biological activity of these analogues. For instance, the introduction of a methyl group can significantly impact ligand-protein interactions. A methyl group can project into a hydrophobic pocket within a binding site, potentially enhancing binding affinity. nih.gov The addition of a methyl group can also alter the conformation of the molecule, which may lead to a more favorable binding arrangement. nih.gov For example, in one study, the introduction of a methyl group resulted in a more orthogonal arrangement of the rings in a biphenyl (B1667301) analogue, which was favorable for binding. nih.gov

Furthermore, the presence of specific functional groups can dictate the type and strength of interactions with biological targets. In a study of indolylmethylen-thioxothiazolidine derivatives, the presence of a methyl group on the indole (B1671886) ring and a hydroxyl group on the benzene ring was found to be beneficial for antibacterial activity. mdpi.com This suggests that a combination of hydrophobic and hydrogen-bonding interactions is important for the biological activity of these compounds.

The following table summarizes the impact of different substituents on the biological activity of this compound analogues:

| Substituent | Position | Effect on Biological Activity | Reference |

| Methyl | Varies | Can enhance binding by fitting into hydrophobic pockets. | nih.gov |

| Hydroxyl | Benzene ring | Can form hydrogen bonds, beneficial for antibacterial activity. | mdpi.com |

| Halogens (Cl, I, Br) | para-position of benzyl (B1604629) ring | Significantly increased inhibitory potency against CD73. | nih.gov |

| Methyl ester | para-position of benzyl ring | Preferred neutral group for high potency CD73 inhibition. | nih.gov |

In Vitro Biological Screening Methodologies for this compound Derivatives

A variety of in vitro screening methods are employed to evaluate the biological potential of this compound derivatives. These assays provide crucial preliminary data on the efficacy and mechanism of action of these compounds.

Enzyme Inhibition Studies (e.g., Cholinesterase Inhibition)

Enzyme inhibition assays are a common method to screen for potential therapeutic agents. For instance, cholinesterase inhibitors are important for treating conditions like Alzheimer's disease. dergipark.org.trresearchgate.net The Ellman method, a colorimetric assay, is frequently used to evaluate the cholinesterase inhibitory activity of compounds. dergipark.org.trresearchgate.net

In one study, (5-formylfuran-2-yl) methyl benzoate (B1203000) derivatives were synthesized and evaluated for their cholinesterase inhibitory potential. The results showed that these compounds inhibited both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) at micromolar concentrations. dergipark.org.trresearchgate.net Specifically, (5-formylfuran-2-yl) methyl 4-nitrobenzoate (B1230335) (compound 1) and (5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate (compound 2) exhibited significant inhibitory activity.

The following table presents the IC50 values for the cholinesterase inhibition of these compounds:

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

| (5-formylfuran-2-yl) methyl 4-nitrobenzoate | 3.25 | 8.45 | dergipark.org.trresearchgate.net |

| (5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate | 8.45 | 14.44 | dergipark.org.trresearchgate.net |

Another study investigated the inhibitory effects of a series of methyl benzoate derivatives on paraoxonase 1 (PON1), an enzyme involved in metabolizing various compounds. nih.gov The results indicated that these compounds inhibited PON1 with KI values in the micromolar range, with methyl 4-amino-2-bromo benzoate showing the most potent inhibition. nih.gov

Receptor Binding Assays and Ligand-Target Interactions

The study of ligand-target interactions is further elucidated through techniques like NMR spectroscopy. For example, NMR can be used to determine the binding pose of a small molecule in a weak protein-ligand complex by observing nuclear Overhauser effects (NOEs) between the protein's methyl groups and the ligand. nih.gov

Cell-Based Assays for Specific Biological Pathways

Cell-based assays provide a more physiologically relevant context for evaluating the biological activity of compounds. These assays can be used to assess a compound's effect on specific cellular pathways, such as cell proliferation, apoptosis, or inflammation. For instance, a review on methyl-2-formyl benzoate highlights its role as a precursor in the synthesis of compounds with various pharmacological activities, including anticancer and antiviral properties, which are typically evaluated using cell-based assays. researchgate.net

In the context of antimicrobial activity, the microdilution method is a common cell-based assay used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains. mdpi.com Studies on derivatives have shown potent activity against both sensitive and resistant bacterial strains, as well as significant antifungal activity. mdpi.com

Mechanistic Insights into the Biological Action of this compound Derived Scaffolds

Understanding the mechanism of action at a molecular level is a key objective in drug development. For this compound derivatives, computational methods like molecular docking are instrumental in providing these mechanistic insights.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method provides valuable information about the binding mode and the key interactions that stabilize the ligand-protein complex.

In the study of cholinesterase inhibitors, molecular docking simulations were performed to understand the binding of (5-formylfuran-2-yl) methyl benzoate derivatives to AChE and BuChE. dergipark.org.tr The results of these in silico studies were consistent with the in vitro enzyme inhibition data, showing that the compound with the higher binding free energy score also had a lower IC50 value. dergipark.org.tr The docking studies suggested that the furfural (B47365) carbonyl group of the compounds could form hydrogen bonds with the catalytic residues of the cholinesterases. researchgate.net

Similarly, for a series of methyl benzoate derivatives targeting paraoxonase 1, molecular docking was used to predict their binding modes. nih.gov For antibacterial research, docking studies of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives revealed potential interactions with bacterial enzymes like E. coli MurB. mdpi.com The most active compound in this series was shown to form three hydrogen bonds with key residues in the enzyme's active site. mdpi.com

The following table summarizes the key interactions observed in molecular docking studies of this compound derivatives and related compounds:

| Compound/Derivative Class | Target Protein | Key Interactions | Reference |

| (5-formylfuran-2-yl) methyl benzoates | Cholinesterases | Hydrogen bonding with catalytic residues. | researchgate.net |

| 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives | E. coli MurB | Hydrogen bonds with Tyr157, Lys261, and Ser228. | mdpi.com |

| 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives | C. albicans lanosterol (B1674476) 14α-demethylase | Interaction with the heme group. | mdpi.com |

These mechanistic studies, combining in vitro and in silico approaches, are essential for the rational design and development of new therapeutic agents based on the this compound scaffold.

Pathway Analysis and Cellular Response Modulation (without patient data)

Derivatives of methyl benzoate have been identified as modulators of key biological pathways, with significant implications for disease treatment. Research has particularly focused on their role as inhibitors of the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical metabolic route for cancer progression and drug resistance.

In one study, a series of methyl 4-aminobenzoate (B8803810) derivatives were evaluated for their inhibitory effects on two key enzymes of the PPP: glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). nih.gov The pentose phosphate pathway is crucial for producing NADPH, which is vital for antioxidant defense and reductive biosynthesis, and for generating precursors for nucleotide synthesis. nih.gov Cancer cells often exhibit an upregulated PPP to support their high proliferation rate and to counteract increased oxidative stress. Therefore, inhibiting this pathway is a promising strategy in oncology.

The in vitro experiments revealed that these methyl benzoate derivatives effectively inhibited both G6PD and 6PGD. The half-maximal inhibitory concentration (IC₅₀) values for G6PD ranged from 100.8 to 430.8 µM, while for 6PGD, the IC₅₀ values were between 206 and 693.2 µM. nih.gov This demonstrates a direct modulation of a critical cellular metabolic pathway by this class of compounds.

Another significant biological target for methyl benzoate derivatives is Paraoxonase 1 (PON1), an enzyme capable of metabolizing a wide range of substrates, including organophosphates and certain drugs. nih.gov A study investigating a series of 17 methyl benzoate compounds found that they could inhibit PON1 activity. The inhibition constants (Kᵢ) for these derivatives were in the micromolar range, from 25.10 ± 4.73 to 502.10 ± 64.72 µM, indicating a moderate to good inhibitory potential. nih.gov The most potent inhibitor identified was methyl 4-amino-2-bromobenzoate. nih.gov The modulation of PON1 activity by these derivatives suggests potential applications in toxicology and pharmacology, given the enzyme's role in detoxification and drug metabolism.

The broader class of benzoate derivatives has been explored for a variety of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties, highlighting the diverse cellular responses that can be modulated by this structural scaffold. ontosight.aiontosight.ai

Interactive Data Table: In Vitro Inhibition of Pentose Phosphate Pathway Enzymes by Methyl Benzoate Derivatives nih.gov

| Compound Type | Target Enzyme | IC₅₀ (µM) Range |

|---|---|---|

| Methyl 4-aminobenzoate Derivatives | Glucose 6-Phosphate Dehydrogenase (G6PD) | 100.8 - 430.8 |

Interactive Data Table: In Vitro Inhibition of Paraoxonase 1 by Methyl Benzoate Derivatives nih.gov

| Compound Type | Target Enzyme | Kᵢ (µM) Range | Most Potent Derivative | Kᵢ of Most Potent Derivative (µM) |

|---|

Computational Predictions of Biological Targets and Interactions for this compound Derivatives

In silico methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting the biological targets of novel compounds and elucidating their interaction mechanisms at the molecular level. For methyl benzoate derivatives, these computational approaches have been instrumental in understanding their inhibitory activities.

Molecular docking studies performed on methyl 4-aminobenzoate derivatives against the PPP enzymes G6PD and 6PGD have provided insights into their binding modes. nih.gov The computational analysis predicted that one of the most effective inhibitors against human G6PD had an estimated binding energy of -6.71 kcal/mol. nih.gov For human 6PGD, the derivative with the highest predicted inhibitory potency exhibited a binding energy of -7.61 kcal/mol. nih.gov These in silico results showed a strong correlation with the in vitro inhibition data, validating the computational models and suggesting that the benzoate structure could be a valuable scaffold for developing drugs that target the pentose phosphate pathway. nih.gov

Similarly, for the inhibition of PON1, a comprehensive ligand-receptor interaction prediction was carried out for 17 methyl benzoate compounds. nih.gov Using tools such as Glide XP for docking and the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method for binding energy calculations, researchers were able to characterize the probable binding modalities of these derivatives within the active site of PON1. nih.gov Such computational predictions are crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

These in silico studies not only help in identifying potential biological targets but also provide a detailed understanding of the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the biological activity of the compounds. This information is invaluable for the optimization of lead compounds in drug discovery programs.

Interactive Data Table: Predicted Binding Energies of Methyl Benzoate Derivatives from Molecular Docking Studies nih.gov

| Derivative Class | Biological Target | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Methyl 4-aminobenzoate Derivative | Human Glucose 6-Phosphate Dehydrogenase (hG6PD) | -6.71 |

Future Perspectives and Emerging Research Avenues for Methyl 2 Formyl 5 Methylbenzoate

Innovations in Synthesis and Scale-Up of Methyl 2-formyl-5-methylbenzoate

The development of efficient, scalable, and sustainable synthetic routes to this compound is paramount for its broader application. Current innovations are moving beyond classical methods towards catalytic and one-pot procedures that offer higher yields and better atom economy.

One promising approach involves the regioselective ortho-formylation of the corresponding methyl 5-methylbenzoate. A notable modern method utilizes a magnesium dichloride-triethylamine base system with paraformaldehyde as the formylating agent. mdma.chorgsyn.orgorgsyn.org This technique has proven effective for a range of substituted phenols and related aromatics, offering high yields of the ortho-formylated product exclusively. mdma.chorgsyn.org Adapting this method could provide a direct and high-yielding pathway to the target molecule, avoiding harsh conditions and noxious reagents associated with traditional formylation reactions like the Vilsmeier-Haack or Reimer-Tiemann reactions. wikipedia.org

Another innovative strategy is a two-step, one-pot process starting from a substituted benzoic acid. The first step would be the conversion of 5-methylbenzoic acid to its Weinreb amide derivative. This intermediate can then undergo reduction to a stable hemiaminal, which acts as a protected aldehyde. Subsequent cross-coupling reactions can then be performed, followed by hydrolysis to reveal the formyl group. acs.org Alternatively, the synthesis can be approached by first creating the methyl ester and then introducing the formyl group. The esterification of various benzoic acids can be efficiently catalyzed by solid acids, such as titanium-zirconium catalysts, which offer the benefits of easy separation and reusability, making the process more sustainable for scale-up. mdpi.com

Palladium-catalyzed reductive carbonylation of a suitable aryl halide precursor using formic acid or carbon dioxide as the C1 source represents a state-of-the-art method for introducing the aldehyde function. organic-chemistry.org These catalytic systems operate under mild conditions and show broad functional group tolerance, making them highly attractive for complex molecule synthesis. organic-chemistry.org

A comparison of these potential innovative routes is presented below.

| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Reference |

| ortho-Formylation | MgCl₂, Triethylamine, Paraformaldehyde | High regioselectivity, mild conditions, high yields. | mdma.chorgsyn.org |

| Weinreb Amide Route | DIBAL-H, Organolithium reagents | One-pot procedure, controlled introduction of functional groups. | acs.org |

| Solid Acid Catalyzed Esterification | Titanium/Zirconium Solid Acid | Catalyst reusability, sustainable process. | mdpi.com |

| Palladium-Catalyzed Carbonylation | Pd(PCy₃)₂Cl₂, CO₂ or HCOOH | Mild reaction conditions, broad substrate scope, use of green C1 sources. | organic-chemistry.org |

These advanced synthetic methodologies offer significant improvements in efficiency and environmental impact, paving the way for the cost-effective and large-scale production of this compound.

Unexplored Reactivity Patterns and Novel Transformations of this compound

The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a methyl ester, opens the door to a wide range of chemical transformations. While the individual reactivity of these groups is well-understood, their interplay and potential for novel cascade reactions remain largely unexplored.

Future research could focus on leveraging this dual reactivity in multicomponent reactions. For instance, the closely related Methyl 2-formylbenzoate (B1231588) is a versatile substrate for Ugi-type and other cascade reactions to produce complex, biologically active heterocyclic scaffolds like isoindolinones and tetrahydroisoquinolines in a single step. researchgate.netunimas.my Applying these strategies to this compound could generate novel libraries of complex molecules for biological screening.

Another emerging area is the exploration of photochemically-induced transformations. Recent studies on ortho-substituted benzaldehydes have demonstrated that photoirradiation can induce umpolung (polarity reversal) of the aldehyde group, enabling atom-economical cyclizations and transformations not achievable through traditional thermal methods. mdpi.com Investigating the photochemical behavior of this compound could uncover unique reactivity, potentially leading to the synthesis of novel benzofuranone or chromanone structures.

The aldehyde moiety is also a handle for innovative catalytic reactions. For example, aldehyde-assisted oxidative cascade annulations have been used to construct complex fused-ring systems like cyclopenta[b]indol-1(4H)-ones. rsc.org Exploring such catalytic cascades with this compound could provide access to novel polycyclic aromatic structures.

Integration of this compound in Materials Science

The unique structure of this compound makes it an attractive, yet unexplored, building block for advanced materials. As a bifunctional monomer, it possesses two distinct reactive sites that can be used to construct polymers and framework materials.

The aldehyde and ester groups can participate in polymerization reactions to create novel polyesters or polyacetals. Benzaldehyde-functionalized polymers have been synthesized and formed into vesicles, where the aldehyde groups on the surface remain available for further chemical modification, such as cross-linking or the attachment of fluorescent labels. nih.govwustl.edu The presence of both an aldehyde and an ester in this compound could allow for the creation of polymers with tunable properties and post-polymerization modification capabilities. The synthesis of polymers from bifunctional monomers containing groups like maleimide (B117702) and allyl is well-established, and similar principles could be applied here. scite.airesearchgate.nettandfonline.com

Furthermore, this compound is a prime candidate for use as an organic ligand or linker in the synthesis of Metal-Organic Frameworks (MOFs). MOF ligands typically contain functional groups capable of binding to metal centers, such as carboxylic acids. ossila.com The ester group of this compound could be hydrolyzed to the corresponding carboxylic acid, creating a linker with an additional aldehyde functionality within the MOF's pores. Such "functionalized linkers" are of great interest as they can impart specific chemical properties to the MOF, such as selective guest binding or catalytic activity. MOFs constructed from pyridylbenzoate ligands, for example, have shown interesting properties like luminescence and selective gas capture. researchgate.netresearchgate.net The use of flexible ligands can also induce dynamic behaviors in the framework. rsc.orgscirp.org The incorporation of an aldehyde-functionalized linker like the one derived from this compound could lead to new MOFs with applications in catalysis, sensing, or separations.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial Intelligence (AI) and Machine Learning (ML) are poised to revolutionize chemical research, and their application to a specific molecule like this compound can accelerate its development significantly. nih.gov

For exploring its reactivity, ML models, particularly graph transformer neural networks, can predict the most likely sites of reaction (regioselectivity) and the feasibility of novel transformations. scite.ai By training on large datasets of known reactions, these models could forecast the products of this compound under various conditions, guiding experimental efforts towards the most promising and unexplored chemical space. This predictive power extends to its potential use in materials science, where AI could simulate its polymerization behavior or predict the properties of MOFs constructed from it.

In the context of medicinal chemistry, AI can be used for in silico screening to predict the biological activity of derivatives that could be synthesized from this compound. By analyzing its structure, ML models can predict its potential interactions with biological targets, identifying promising avenues for drug discovery before any synthesis is undertaken. researchgate.net This data-driven approach streamlines the entire research cycle, from synthesis to application, making the exploration of molecules like this compound more efficient and cost-effective.

Role of this compound in Expanding Privileged Scaffolds in Medicinal Chemistry

In medicinal chemistry, "privileged scaffolds" are molecular core structures that are capable of binding to multiple biological targets, making them highly valuable starting points for drug discovery. Benzo[d]thiazole, for example, is a heterocycle found in numerous bioactive compounds and is considered a privileged scaffold. nih.gov The strategic design of new building blocks is crucial for expanding the diversity of these scaffolds.

This compound represents a versatile building block for creating novel and complex molecular architectures. Its two reactive handles, the aldehyde and the ester, are positioned in a way that allows for a variety of cyclization and condensation reactions, which are fundamental to scaffold synthesis. The related compound, Methyl 2-formylbenzoate, is a known precursor for a range of bioactive heterocyclic compounds, including those with anticancer and antiviral properties. researchgate.netunimas.my It is frequently used in multicomponent reactions to build complex scaffolds like isoindolinones. researchgate.net

The specific substitution pattern of this compound—with the additional methyl group on the aromatic ring—offers a unique structural modification that can be used to fine-tune the steric and electronic properties of the resulting scaffolds. This fine-tuning is critical for optimizing binding affinity and selectivity for a biological target. By reacting it with various amines, hydrazines, or active methylene (B1212753) compounds, a diverse array of novel heterocyclic systems can be constructed. These new systems could serve as the basis for entirely new classes of privileged scaffolds, providing medicinal chemists with novel starting points for developing therapeutics against a wide range of diseases, from infections to cancer. nih.govresearchgate.net

Q & A

Basic Research Question

- Structural Elucidation :

- Purity Assessment : HPLC with diode-array detection (DAD) to resolve isomers or degradation products .

Advanced Insight : X-ray crystallography can resolve steric effects of the 5-methyl group on molecular packing, while IR spectroscopy identifies reactive sites (e.g., formyl C=O stretch at ~1700 cm⁻¹) .

How does this compound participate in multicomponent reactions for heterocycle synthesis?

Advanced Research Question

The formyl group enables condensations with amines or hydrazines to generate bioactive heterocycles. For example:

- Benzimidazole Synthesis : React with o-phenylenediamine derivatives under acidic conditions (e.g., Na₂S₂O₅ in DMF) to form methyl 5-methyl-1H-benzimidazole carboxylates .

- Schiff Base Formation : Condensation with primary amines yields imines for metal coordination studies.

Data Contradiction : Steric hindrance from the 5-methyl group may reduce reaction rates compared to unsubstituted analogs, requiring optimized stoichiometry (1.2–1.5 equiv. of nucleophile) .

What strategies mitigate competing side reactions during functionalization of this compound?

Advanced Research Question

- Protection-Deprotection : Temporarily protect the formyl group as an acetal (e.g., using ethylene glycol) to prevent unwanted nucleophilic attacks during ester hydrolysis or halogenation .

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to direct electrophilic substitution at the aromatic ring while preserving the formyl group.

Methodological Note : Kinetic studies using in situ IR or reaction calorimetry can identify conditions that minimize byproduct formation .

How can computational chemistry predict reactivity and regioselectivity in this compound derivatives?

Advanced Research Question

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic aromatic substitution (EAS) sites. The 5-methyl group is meta-directing, favoring functionalization at positions 4 or 6 .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly in polar aprotic solvents like DMF .

Validation : Compare computed ¹H NMR chemical shifts (<0.5 ppm deviation) and reaction yields with experimental data .

What are the challenges in scaling up this compound synthesis while maintaining reproducibility?

Advanced Research Question

- Process Optimization :

Data Insight : Pilot-scale trials often reveal pH sensitivity during hydrolysis; real-time pH monitoring is critical .

How does the electronic nature of the 5-methyl group influence the reactivity of this compound?

Advanced Research Question

The electron-donating methyl group increases electron density at the aromatic ring, altering:

- Electrophilic Substitution : Enhanced para/ortho reactivity relative to the formyl group.

- Redox Behavior : Cyclic voltammetry shows a lower oxidation potential compared to unsubstituted analogs due to increased conjugation .

Contradiction : While the methyl group is typically electron-donating, steric effects may dominate in crowded reaction environments, necessitating steric maps for predictive models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products